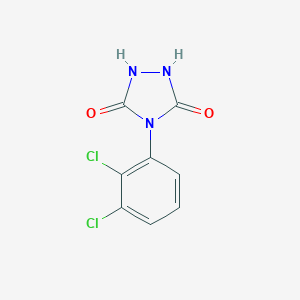![molecular formula C20H17F3N2O3 B258538 benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate, also known as BMTP, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. BMTP is a pyrimidine derivative that has been found to possess unique biochemical and physiological effects, making it a promising candidate for a wide range of research studies.
Mécanisme D'action
The mechanism of action of benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular metabolism. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to possess a number of unique biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and certain bacteria. It has also been found to possess antioxidant activity, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate for lab experiments is its ability to inhibit the growth of cancer cells and certain bacteria, making it a promising candidate for the development of new cancer therapies and antibiotics. However, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are a number of potential future directions for research involving benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate. One area of interest is the development of new cancer therapies based on its antitumor activity. Another area of interest is the development of new antibiotics based on its ability to inhibit the growth of certain bacteria. Additionally, further research is needed to fully understand the mechanism of action of benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product can then be treated with benzyl bromide to yield benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate. Other methods include the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate followed by a Knoevenagel condensation with cyanoacetic acid.
Applications De Recherche Scientifique
Benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to have potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and cancer research. It has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer therapies. benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate has also been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
|---|---|
Formule moléculaire |
C20H17F3N2O3 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-7-3-2-4-8-13)17(25-19(27)24-12)14-9-5-6-10-15(14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) |
Clé InChI |
RYUFNTCKIOKXDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
